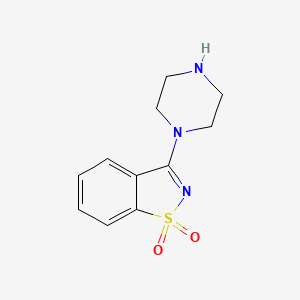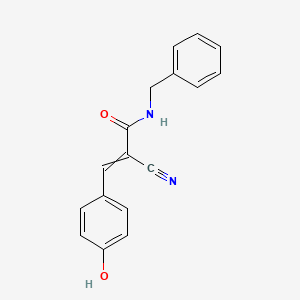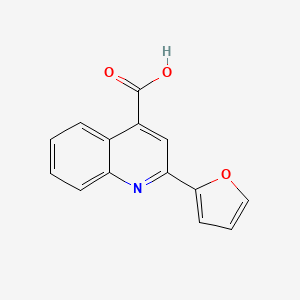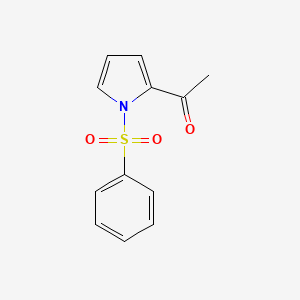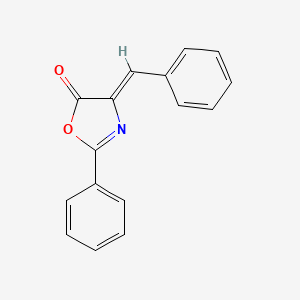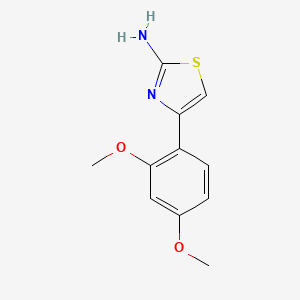
4-(2,4-Dimetoxi-fenil)-tiazol-2-amina
Descripción general
Descripción
The chemical compound "4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine" is a member of a broader class of compounds known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. It encompasses a thiazole core, a common motif in medicinal chemistry, linked to a 2,4-dimethoxyphenyl group, indicating potential for significant biochemical interactions.
Synthesis Analysis
The synthesis of thiazole derivatives often involves strategies such as the Buchwald-Hartwig cross-coupling reaction, which facilitates the formation of C-N bonds, crucial for constructing the thiazole ring system associated with various biological activities. For instance, palladium-catalyzed Buchwald-Hartwig cross-coupling has been employed to synthesize related compounds, showcasing the versatility and efficiency of this approach in synthesizing complex thiazole derivatives (Queiroz et al., 2007).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including "4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine," can exhibit significant variations in electronic effects and conformational freedom, affecting their biological activity and interaction with biomolecules. Crystallographic studies offer insights into the intermolecular interactions and supramolecular architecture, crucial for understanding the compound's behavior in biological systems (Pyrih et al., 2023).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, highlighting their reactivity and functional group transformations. These reactions can lead to the formation of new bonds, introduction of substituents, and generation of novel derivatives with enhanced or altered properties. For example, thiazole compounds have been involved in reactions leading to the formation of hetaryl-substituted benzothiazoles, underlining the synthetic utility of thiazole derivatives in organic synthesis (Dorofeenko et al., 1973).
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Compuestos similares a “4-(2,4-dimetoxi-fenil)-1,3-tiazol-2-amina” han sido estudiados por su actividad antiproliferativa contra diversas líneas celulares de cáncer humano. Actúan como inhibidores de la tubulina, interfiriendo con la dinámica de los microtúbulos, lo que es un enfoque prometedor en la terapia contra el cáncer .
Mecanismo De Acción
Target of Action
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine primarily targets nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype . These receptors are crucial for neurotransmission and are involved in various neural processes, including cognitive function and neuroprotection.
Mode of Action
The compound acts as an agonist at the α7 nAChRs, binding to the receptor sites and mimicking the action of acetylcholine. This binding leads to the opening of ion channels, allowing the influx of calcium ions (Ca²⁺) into the neuron . The increased intracellular calcium concentration triggers a cascade of intracellular signaling pathways.
Biochemical Pathways
Upon activation of the α7 nAChRs, several downstream signaling pathways are affected, including the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in cell survival, differentiation, and synaptic plasticity. The activation of these pathways can lead to enhanced cognitive functions and neuroprotection.
Pharmacokinetics
The pharmacokinetic profile of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine includes its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a high affinity for the central nervous system. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route . These properties contribute to its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the activation of α7 nAChRs by 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine results in increased synaptic transmission and enhanced neuroplasticity . At the cellular level, this leads to improved cognitive functions, neuroprotection, and potentially, the alleviation of neurodegenerative symptoms.
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine . For instance, extreme pH levels can lead to the degradation of the compound, while optimal temperatures ensure its stability and activity. Additionally, the presence of competing ions can affect its binding affinity to the α7 nAChRs.
Propiedades
IUPAC Name |
4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-14-7-3-4-8(10(5-7)15-2)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGCDEWBJMQJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353565 | |
| Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23111-45-7 | |
| Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1269203.png)
![3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B1269205.png)
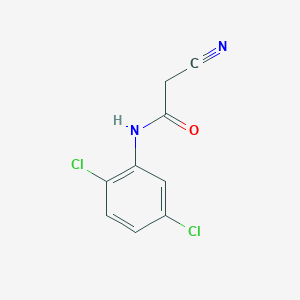
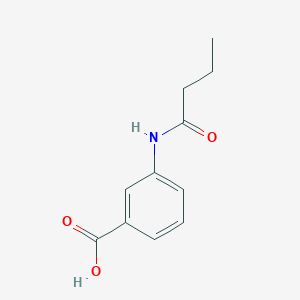
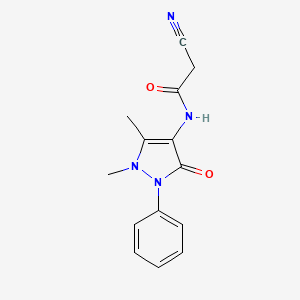
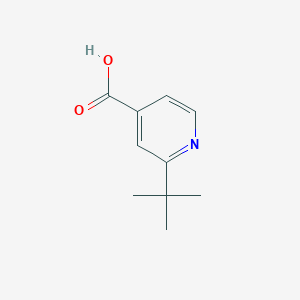
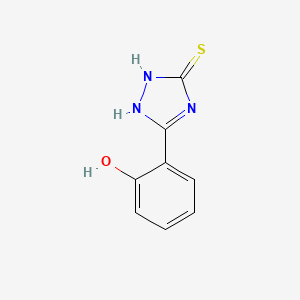
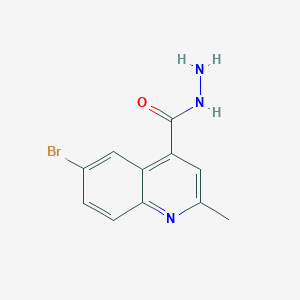
![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)
